N-(4-chloro-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide
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Description
N-(4-chloro-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CBM-4 and is known for its unique chemical structure that makes it a promising candidate for drug development, particularly in the treatment of cancer.
Scientific Research Applications
Anticonvulsant Applications
A series of derivatives designed around the benzothiazole and morpholine pharmacophores showed significant anticonvulsant activity in various models. These compounds have been evaluated for their binding to benzodiazepine receptors, indicating their potential as anticonvulsant agents without impairing learning and memory (Faizi et al., 2017; Amir et al., 2011).
Antimycobacterial and Antibacterial Activities
Research into fluorinated benzothiazolo imidazole compounds has uncovered promising antimicrobial activity, suggesting a role for benzothiazole derivatives in combating microbial infections (Sathe et al., 2011).
Anticancer Properties
N-1,3-benzothiazol-2-ylbenzamide derivatives have been studied for their antiproliferative activity against various cancer cell lines, including liver hepatocellular carcinoma and breast cancer cells. Some derivatives displayed significant inhibitory effects on cell growth, highlighting their potential as novel apoptosis inducers (Corbo et al., 2016).
Synthesis and Characterization
The synthesis of benzothiazole derivatives often involves novel methodologies that enhance the pharmacological profile of the resulting compounds. For example, the synthesis of enantiopure 3-substituted morpholines provides a foundation for developing more specific and potent therapeutic agents (Bornholdt et al., 2010).
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4S2/c19-14-2-1-3-15-16(14)20-18(27-15)21-17(23)12-4-6-13(7-5-12)28(24,25)22-8-10-26-11-9-22/h1-7H,8-11H2,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSXACIOMMPMMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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